molecular formula C13H22O2 B1348756 10-Undecenoic Acid Vinyl Ester CAS No. 5299-57-0

10-Undecenoic Acid Vinyl Ester

Cat. No.: B1348756
CAS No.: 5299-57-0
M. Wt: 210.31 g/mol
InChI Key: HUGGPHJJSYXCDJ-UHFFFAOYSA-N
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Description

10-Undecenoic Acid Vinyl Ester is an organic compound derived from 10-undecenoic acid, which is a monounsaturated fatty acid. This compound is known for its versatile applications in various fields, including polymer chemistry, medicinal chemistry, and industrial applications. It is characterized by the presence of a vinyl ester functional group, which imparts unique chemical properties to the molecule.

Biochemical Analysis

Biochemical Properties

10-Undecenoic Acid Vinyl Ester plays a significant role in biochemical reactions, particularly in antimicrobial activities. It interacts with various enzymes and proteins, including Candida antarctica lipase B, which is used as a catalyst in its synthesis . The compound’s antimicrobial properties are evident in its interactions with pathogenic fungi such as Candida albicans, where it inhibits morphogenesis and fatty acid biosynthesis . These interactions highlight the compound’s potential as an antimicrobial agent.

Cellular Effects

This compound influences various cellular processes, particularly in fungal cells. It has been shown to damage the cell wall and plasma membrane of fungi, contributing to its antifungal effects . Additionally, the compound affects cell signaling pathways and gene expression related to fungal virulence and infection . These cellular effects underscore its potential in treating fungal infections.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits enzymes involved in fatty acid biosynthesis, thereby disrupting the production of essential fatty acids in fungi . This inhibition leads to the suppression of fungal growth and morphogenesis. The compound also interacts with other biomolecules, such as proteins involved in cell wall synthesis, further enhancing its antifungal activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under various conditions, but its antimicrobial activity can degrade over extended periods . Long-term studies have shown that the compound maintains its antifungal properties, although its efficacy may decrease with prolonged exposure

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound exhibit significant antifungal activity without adverse effects . At higher doses, the compound can cause toxicity and adverse reactions, indicating a threshold beyond which its use may be harmful . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to fatty acid metabolism. It interacts with enzymes such as lipases and esterases, which catalyze its conversion to other bioactive compounds . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . The compound’s role in these pathways underscores its potential impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its antimicrobial effects . The compound’s distribution is crucial for its activity, as it needs to reach target sites within the cell to be effective.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that the compound reaches its intended site of action, where it can interact with target biomolecules and exert its effects . Understanding the subcellular localization of the compound is vital for optimizing its therapeutic potential.

Preparation Methods

The synthesis of 10-Undecenoic Acid Vinyl Ester typically involves the esterification of 10-undecenoic acid with vinyl alcohol. One common method employs the use of immobilized enzyme Candida antarctica lipase B as a catalyst. This enzyme-catalyzed reaction can be performed in a one-pot synthesis, achieving high conversion rates (above 90%) within a short time frame (less than 1 hour) and under a broad temperature range (22–90°C) in various organic solvents . The products are then purified by removing the enzyme through filtration using small amounts of acetone .

Chemical Reactions Analysis

10-Undecenoic Acid Vinyl Ester undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and radical initiators. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

10-Undecenoic Acid Vinyl Ester has a wide range of applications in scientific research:

Comparison with Similar Compounds

10-Undecenoic Acid Vinyl Ester can be compared with other vinyl esters and fatty acid derivatives:

The uniqueness of this compound lies in its bifunctional nature, combining the properties of a vinyl ester and a long-chain fatty acid, making it suitable for a wide range of applications.

Properties

IUPAC Name

ethenyl undec-10-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2/c1-3-5-6-7-8-9-10-11-12-13(14)15-4-2/h3-4H,1-2,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGGPHJJSYXCDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCC(=O)OC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20337744
Record name 10-Undecenoic Acid Vinyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5299-57-0
Record name 10-Undecenoic Acid Vinyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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